![molecular formula C7H2BrCl2N3 B13678060 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)
8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with bromine under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a reagent, which facilitates the bromination process. The reaction is carried out in a flame-dried, nitrogen-flushed screw-capped reaction tube, and the mixture is heated to 120°C for 2 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium hydroxide (KOH).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated compounds .
Scientific Research Applications
8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been identified as a potential antagonist of the human chemokine receptor CXCR2. By binding to this receptor, the compound can inhibit the signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
2,4-Dichloropyrido[3,4-d]pyrimidine: Lacks the bromine atom but shares similar structural features.
8-Bromo-2-chloropyrido[3,4-d]pyrimidine: Similar structure but with one less chlorine atom.
8-Bromo-4-chloropyrido[3,4-d]pyrimidine: Similar structure but with one less chlorine atom.
Uniqueness: 8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CXCR2 antagonist sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
Properties
Molecular Formula |
C7H2BrCl2N3 |
|---|---|
Molecular Weight |
278.92 g/mol |
IUPAC Name |
8-bromo-2,4-dichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-5-4-3(1-2-11-5)6(9)13-7(10)12-4/h1-2H |
InChI Key |
IJJDMIYGKNYBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=NC(=N2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


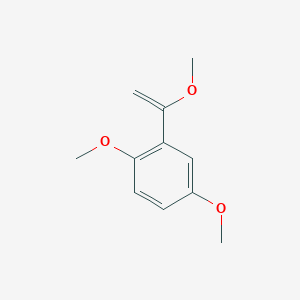
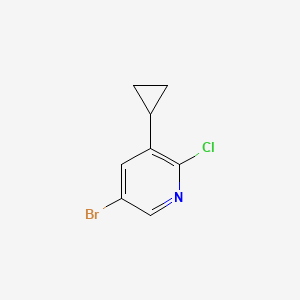
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
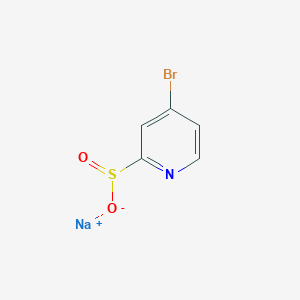
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
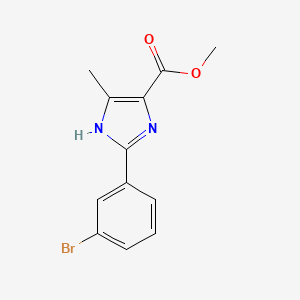
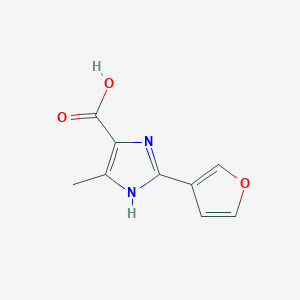
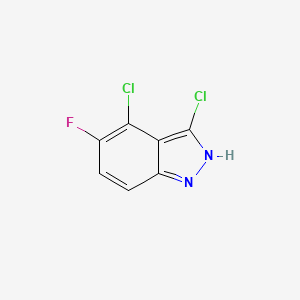

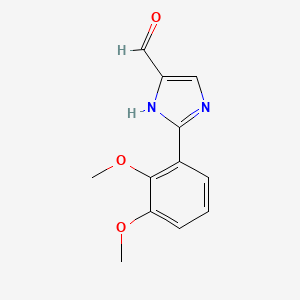


![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
